Methyl 6-amino-3-bromo-2-chloroisonicotinate
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Overview
Description
Methyl 6-amino-3-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C7H6BrClN2O2 It is a derivative of isonicotinic acid and features a pyridine ring substituted with amino, bromo, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-bromo-2-chloroisonicotinate typically involves the esterification of 6-amino-3-bromo-2-chloroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-bromo-2-chloroisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Methyl 6-amino-3-bromo-2-chloroisonicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-bromo-2-chloroisonicotinate involves its interaction with specific molecular targets. The amino, bromo, and chloro groups allow it to participate in various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-bromo-6-chloroisonicotinate
- Methyl 5-bromo-2-chloroisonicotinate
- Methyl isonicotinate
Uniqueness
Methyl 6-amino-3-bromo-2-chloroisonicotinate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6BrClN2O2 |
---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
methyl 6-amino-3-bromo-2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(10)11-6(9)5(3)8/h2H,1H3,(H2,10,11) |
InChI Key |
ODKMABUQXMRDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1Br)Cl)N |
Origin of Product |
United States |
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